molecular formula C9H12ClNO B11928203 (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B11928203
M. Wt: 185.65 g/mol
InChI Key: LTOCGMHUCZEAMG-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Amino-1-(4-chlorophenyl)propan-1-ol is a chiral primary amine with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol . It features a 4-chlorophenyl group attached to a propan-1-ol backbone, with stereogenic centers at the 1S and 2R positions. Key physicochemical properties include:

  • Melting point: 238–238.5 °C
  • Density: 1.213 g/cm³ (predicted)
  • Solubility: Miscible in water and organic solvents . The compound is synthesized via stereoselective methods, such as enzymatic catalysis or multi-step chemical reactions involving protection/deprotection strategies .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1

InChI Key

LTOCGMHUCZEAMG-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)Cl)O)N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis via Benzoin Condensation and Transamination

A two-step biocatalytic approach has emerged as a stereoselective method for synthesizing (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol. The process begins with a benzoin-type condensation of 4-chlorobenzaldehyde catalyzed by the (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), yielding (R)-2-hydroxy-1-(4-chlorophenyl)propan-1-one . This intermediate undergoes transamination using (R)- or (S)-selective amine transaminases (ATAs) to introduce the amino group.

Key advantages include:

  • Stereoselectivity : The Ao:DCPIP OR ensures >90% enantiomeric excess (ee) for the (R)-configured ketone intermediate .

  • Yield Optimization : Coupling with (R)-ATAs achieves 65–85% conversion to the target (1S,2R)-amino alcohol, with diastereomeric ratios (dr) of 8:1–12:1 .

Table 1 : Biocatalytic Synthesis Performance

ParameterValueSource
Benzoin Condensation ee92–95% (R)
Transamination Conversion78%
Final Product dr10:1 (erythro:threo)

Chemical Reduction of α-Aminoketone Precursors

Conventional chemical synthesis involves reducing α-aminoketones using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For example, this compound is obtained by reducing (1S)-2-(tritylamino)-1-(4-chlorophenyl)propan-1-one, synthesized via Grignard addition to 4-chlorophenylmagnesium bromide .

Critical Steps :

  • Grignard Reaction : Phenylmagnesium bromide reacts with 4-chlorobenzaldehyde to form a secondary alcohol, which is oxidized to the ketone .

  • Reductive Amination : The ketone is treated with methylamine and reduced using NaBH4, yielding the amino alcohol .

Challenges :

  • Racemization Risk : Oxidation steps may require chiral auxiliaries (e.g., trityl groups) to preserve stereochemistry .

  • Yield Limitations : Multi-step sequences often result in 40–60% overall yields .

Stereoselective Grignard and Aldol Reactions

Grignard reagents and aldol condensations enable stereocontrolled construction of the carbon backbone. In one protocol, (3-chlorophenyl)magnesium bromide reacts with (R)-2-(4-chlorophenyl)-2-(tritylamino)acetaldehyde to form a diastereomeric alcohol, which is deprotected to yield this compound .

Optimization Insights :

  • Temperature Control : Reactions conducted at −40°C improve diastereoselectivity (dr up to 16:1) .

  • Protecting Groups : Trityl groups prevent undesired side reactions during oxidation and reduction .

Table 2 : Grignard Reaction Performance

ConditionOutcomeSource
Reaction Temperature−40°C
Diastereomeric Ratio16:1
Post-Deprotection Yield73%

Chiral Resolution of Racemic Mixtures

Racemic mixtures of 2-amino-1-(4-chlorophenyl)propan-1-ol can be resolved using chiral acids (e.g., tartaric or mandelic acid) . For instance, treating the racemate with (R,R)-tartaric acid preferentially crystallizes the (1S,2R)-enantiomer, achieving >98% ee after recrystallization .

Drawbacks :

  • Low Efficiency : Resolution typically recovers 30–40% of the desired enantiomer .

  • Cost : Chiral resolving agents increase production expenses.

Hydrochloride Salt Formation for Purification

Final purification often involves converting the free base to its hydrochloride salt. Treatment with hydrochloric acid in ethanol precipitates this compound hydrochloride, which is isolated via filtration . This step enhances stability and facilitates characterization.

Typical Conditions :

  • Solvent : Ethanol/water (4:1 v/v)

  • Yield : 85–90%

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in the compound can undergo oxidation to form carbonyl-containing derivatives.

  • Reaction Type : Oxidation of secondary alcohol to ketone.

  • Reagents : Common oxidizing agents (e.g., pyridinium chlorochromate, Jones reagent).

  • Products : Ketone derivatives (e.g., 2-amino-1-(4-chlorophenyl)propan-1-one).

  • Mechanism : The hydroxyl group is oxidized via a hydride abstraction or electron-transfer pathway, yielding a carbonyl group.

Esterification

The hydroxyl group participates in esterification reactions with carboxylic acids.

  • Reaction Type : Nucleophilic substitution (formation of esters).

  • Reagents : Carboxylic acids (e.g., acetic acid) under acidic catalysis.

  • Products : Esters (e.g., 2-amino-1-(4-chlorophenyl)propan-1-yl acetate).

  • Mechanism : The hydroxyl group acts as a nucleophile, displacing the carbonyl oxygen in a carboxylic acid to form an ester.

Acylation

The primary amine (-NH₂) group undergoes acylation with electrophiles like acyl chlorides.

  • Reaction Type : Amide formation.

  • Reagents : Acyl chlorides (e.g., acetyl chloride) in inert conditions.

  • Products : Amides (e.g., 2-acetamido-1-(4-chlorophenyl)propan-1-ol).

  • Mechanism : The amine acts as a nucleophile, displacing the chloride in an acyl chloride to form an amide bond.

Protonation (Salt Formation)

The amine group reacts with acids to form hydrochloride salts.

  • Reaction Type : Acid-base neutralization.

  • Reagents : Hydrochloric acid (HCl).

  • Products : Hydrochloride salt ((1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol·HCl).

  • Mechanism : The amine’s lone pair accepts a proton from HCl, forming a stable ammonium chloride salt .

Condensation Reactions

The compound can participate in condensation with carbonyl compounds (e.g., aldehydes/ketones).

  • Reaction Type : Formation of imines or oxazolidines.

  • Reagents : Aldehydes/ketones in acidic or basic conditions.

  • Products : Imines or cyclic derivatives (e.g., oxazolidines).

  • Mechanism : The amine reacts with carbonyl carbons to form Schiff bases, followed by cyclization.

Comparison of Key Reactions

Reaction Type Reagents Products Mechanism
OxidationOxidizing agentsKetones/aldehydesHydride abstraction or electron transfer
EsterificationCarboxylic acidsEstersNucleophilic substitution
AcylationAcyl chloridesAmidesNucleophilic acyl transfer
ProtonationHClHydrochloride saltAcid-base neutralization
CondensationAldehydes/ketonesImines/oxazolidinesSchiff base formation and cyclization

Reaction Conditions

  • Temperature : Low temperatures (e.g., 0–5°C) to minimize side reactions.

  • Atmosphere : Inert conditions (e.g., nitrogen) to protect reactive intermediates.

  • Catalysts : Chiral catalysts (e.g., enantioselective catalysts) may be used in synthesis to preserve stereochemistry.

Scientific Research Applications

Overview

  • Molecular Formula : C9H12ClNO
  • Molecular Weight : 185.65 g/mol
  • IUPAC Name : (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol
  • Melting Point : Approximately 244-245°C

The compound's synthesis often involves chiral catalysts to ensure the correct stereochemistry. Common methods include the reduction of ketones or imines using chiral reducing agents under controlled conditions to minimize side reactions.

Chemistry

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various reactions—such as oxidation and nucleophilic substitution—makes it valuable in developing new compounds with specific properties.

Biology

Research indicates that this compound exhibits significant biological activity , particularly as a sympathomimetic agent. It interacts selectively with adrenergic receptors, influencing physiological processes such as blood pressure regulation and heart rate modulation. Studies have demonstrated its potential in treating conditions related to the sympathetic nervous system.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. It is being explored as a precursor in drug synthesis targeting adrenergic receptors, which are crucial in managing cardiovascular diseases and other conditions.

Industry

The compound is also utilized in the development of new materials and as a precursor in synthesizing pharmaceuticals. Its unique functional groups allow for diverse reactivity patterns, making it suitable for various industrial applications.

A study focused on synthesizing this compound highlighted its sympathomimetic properties. The research demonstrated that the compound significantly increased heart rate in animal models when administered at specific dosages. This suggests its potential use in therapeutic applications related to cardiovascular health.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of this compound against multidrug-resistant strains. While initial findings indicated limited efficacy against Gram-negative bacteria, some activity was noted against certain Gram-positive strains. This opens avenues for further research into its application in combating resistant bacterial infections.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol with key analogs, emphasizing substituent variations and their impacts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Synthesis Method
This compound 57908-21-1 C₉H₁₂ClNO 185.65 4-Cl 238–238.5 Enzyme-catalyzed transamination
2-Amino-1-(4-methylphenyl)propan-1-ol 176375-11-4 C₁₀H₁₅NO 165.23 4-CH₃ N/A Chemical reduction
(2S)-2-(4-Chlorophenoxy)propan-1-ol 87810-51-3 C₉H₁₁ClO₂ 186.64 4-Cl, phenoxy N/A Nucleophilic substitution
(2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol N/A C₉H₁₁FINO 295.09 4-I, 3-F N/A Multi-step halogenation
Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl) enhance polarity and hydrogen-bonding capacity compared to electron-donating groups (e.g., 4-CH₃) . Functional group swaps: Replacing the amino group with phenoxy (as in (2S)-2-(4-chlorophenoxy)propan-1-ol) eliminates chirality at the 2-position and reduces basicity .

Stereochemical Impact :

  • The (1S,2R) configuration is critical for enantioselective synthesis. For example, enzymatic methods using transaminases achieve >90% enantiomeric excess (e.e.), whereas chemical routes often require tedious purification .
  • Analogous stereoisomers, such as (1S,2S)-NPE and (1S,2R)-NE, exhibit distinct pharmacological profiles, underscoring the importance of stereochemistry in activity .

Key Studies

Stereoselective Synthesis: Enzyme-catalyzed routes () outperform chemical methods in yield and enantiopurity, aligning with green chemistry principles. Cyclopropane-containing analogs (e.g., pyrethroids) show that steric effects from substituents modulate bioactivity, a principle applicable to chlorophenyl-propanol derivatives .

Analytical Techniques :

  • Supercritical fluid chromatography (SFC) and HPLC effectively resolve enantiomers of chiral amines, with SFC offering faster run times and lower solvent use .

Knowledge Gaps and Opportunities

  • Pharmacological profiling: Limited data exist on the target compound’s receptor binding or toxicity.
  • Synthetic optimization : Scalability of enzymatic methods and cost-effective cofactor recycling remain challenges .

Biological Activity

Overview

(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, commonly known as 4-Chloronorephedrine, is a chiral compound with the molecular formula C9_9H12_{12}ClNO. Its structure features a phenyl group substituted with a chlorine atom at the para position and contains both amine and alcohol functional groups. This compound exhibits significant biological activity, particularly as a sympathomimetic agent , influencing various physiological processes such as blood pressure regulation and heart rate modulation.

The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. Research indicates that it binds selectively to different receptor subtypes, which can lead to varied physiological responses depending on the dosage and specific receptor targeted. This mechanism is analogous to that of norepinephrine, suggesting potential applications in treating conditions related to the sympathetic nervous system.

Biological Activities

Key biological activities of this compound include:

  • Sympathomimetic Effects : Mimics the action of norepinephrine, leading to increased heart rate and vasoconstriction.
  • CNS Effects : Studies have shown its potential impact on the central nervous system, although detailed mechanisms remain under investigation.
  • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial effects, although more research is required to establish efficacy against specific pathogens .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC9_9H12_{12}ClNOSympathomimetic activity
(1R,2S)-2-amino-1-(4-chlorophenyl)propan-1-olC9_9H12_{12}ClNOEnantiomer with different biological activity
4-ChloroamphetamineC9_9H12_{12}ClNPotent stimulant effects
2-Amino-3-(4-chlorophenyl)propan-1-olC9_9H12_{12}ClNODifferent position of amino group

This comparison highlights the unique biological effects attributed to the specific configuration of this compound compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

Study 1: Synthesis and Activity

A study explored various synthetic routes for this compound, emphasizing its sympathomimetic properties. The research demonstrated that the compound significantly increased heart rate in animal models when administered at specific dosages .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of this compound against multidrug-resistant strains. While initial findings indicated limited efficacy against Gram-negative bacteria, some activity was noted against certain Gram-positive strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol, and what reaction conditions optimize yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor (e.g., 2-amino-1-(4-chlorophenyl)propan-1-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Key parameters include solvent polarity (e.g., tetrahydrofuran for improved stereocontrol), temperature (0–25°C), and catalyst loading (5–10 mol%). Post-reduction purification via recrystallization in ethanol/water mixtures enhances enantiomeric excess (>98% ee) .

Q. How can the enantiomeric purity of this compound be validated experimentally?

  • Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid resolves enantiomers. Retention times and peak area ratios confirm purity, while polarimetry ([α]D²⁵ = +34.5° in methanol) provides complementary validation .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the stereochemistry (e.g., coupling constants J = 8.2 Hz for vicinal protons).
  • IR : Peaks at 3350 cm⁻¹ (OH/NH stretch) and 1600 cm⁻¹ (C-Cl aromatic bend) verify functional groups.
  • MS : High-resolution ESI-MS (m/z 214.0742 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The 4-chlorophenyl group induces steric hindrance, slowing SN2 reactions at the β-amino position. Electronic effects from the Cl substituent (σₚ = +0.23) enhance electrophilicity of the α-carbon, favoring acylations (e.g., with acetic anhydride in pyridine). Computational modeling (DFT at B3LYP/6-31G*) predicts activation energies and regioselectivity .

Q. What strategies mitigate racemization during derivatization of this compound for pharmaceutical applications?

  • Methodological Answer : Use mild, non-acidic conditions (e.g., DCC/DMAP-mediated coupling at 0°C) to prevent protonation of the amino group. Protecting groups like Boc (tert-butoxycarbonyl) stabilize the stereocenter during reactions. Monitor racemization via circular dichroism (CD) spectroscopy at 220–250 nm .

Q. How can the biological activity of this compound be evaluated in vitro?

  • Methodological Answer :

  • Enzyme assays : Test inhibition of monoamine oxidases (MAO-A/B) using fluorogenic substrates (e.g., kynuramine) in HEK-293 cell lysates. IC₅₀ values correlate with binding affinity.
  • Cellular uptake : Radiolabel the compound with ¹⁴C and measure accumulation in SH-SY5Y neuronal cells via scintillation counting.
  • Molecular docking : Use AutoDock Vina to predict interactions with MAO-B active sites (PDB ID: 2V5Z) .

Q. What crystallographic methods resolve the solid-state conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K reveals intramolecular hydrogen bonding (O-H⋯N, 2.78 Å) and dihedral angles between aromatic and propanol moieties (θ = 62.3°). Space group assignments (e.g., P2₁2₁2₁) validate chiral purity .

Data Contradictions and Resolution

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to reconcile discrepancies?

  • Methodological Answer : Apparent contradictions arise from protonation states. The free base is lipid-soluble (logP = 1.8 in octanol/water), while the hydrochloride salt is water-soluble (>50 mg/mL). Adjust pH during solubility assays (e.g., phosphate buffer at pH 7.4 vs. 2.0) to replicate physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.